molecular formula C10H12Cl3NO2 B3021567 (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 332061-65-1

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No. B3021567
CAS RN: 332061-65-1
M. Wt: 284.6 g/mol
InChI Key: RNDGKTAEVJUWKK-FJXQXJEOSA-N
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Description

“(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12Cl3NO2 . It is also known as “4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” and has a molecular weight of 284.57 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12Cl3NO2 . A related compound, “(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid”, has a molecular formula of C15H19Cl2NO4 and a molecular weight of 348.22 .

Scientific Research Applications

Molecular Docking and Vibrational Studies

A comparative study on molecular docking, vibrational, structural, electronic, and optical aspects of derivatives similar to (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride highlighted their potential in bonding, indicating significant biological activities. These compounds, through hyper-conjugative interactions and charge delocalization analyzed using natural bond orbital (NBO) analysis, demonstrate good candidacy as nonlinear optical materials. Their interaction with Placenta growth factor (PIGF-1) suggests pharmacological importance, providing a pathway for further investigation into butanoic acid derivatives (Vanasundari et al., 2018).

Heterocyclic Compounds with Biological Activity

Research into the preparation of new heterocyclic compounds from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reveals the potential for antimicrobial and antifungal activities. These compounds, through specific reactions, form pyridazinone derivatives and other structures, exhibiting significant biological properties, which could be further explored for pharmacological applications (Sayed et al., 2003).

Spectroscopic Investigation and Molecular Docking

Another study on the spectroscopic investigation and molecular docking of similar compounds to this compound provides insight into their vibrational wavenumbers, reactivity, and potential as nonlinear optical (NLO) materials. The docking evaluations suggest the compounds' capability to interact with specific proteins, pointing to their possible pharmaceutical relevance (Vanasundari et al., 2017).

Synthesis of Disubstituted Aminobutyric Acids

The synthesis of 3,4-disubstituted aminobutyric acids, including derivatives similar to this compound, highlights their pharmacological relevance. These compounds are explored for their potential as nootropic agents and myorelaxants, offering a foundation for developing new pharmacologically active substances (Vasil'eva et al., 2016).

properties

IUPAC Name

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGKTAEVJUWKK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375851
Record name (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270063-50-8
Record name (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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